Leucine enkephalin
Overview
Description
Leucine enkephalin is a naturally occurring pentapeptide with morphine-like activity, which is part of the endogenous opioid peptide family. It is known for its effects on hepatic carbohydrate and cyclic nucleotide metabolism, where it stimulates glycogenolysis and enhances glucose synthesis from pyruvate without significantly affecting pyruvate kinase activity. Leucine enkephalin has been shown to be more efficacious in enhancing gluconeogenesis compared to angiotensin, with a response comparable to that of glucagon .
Synthesis Analysis
The synthesis of leucine enkephalin has been achieved through various methods. One approach utilized a fragment condensation liquid phase method, which offers certain advantages in the synthesis process . Other methods include the synthesis of tritiated leucine enkephalin analogs, where the leucine residue is labeled with tritium, providing high specific activity for the peptides . Additionally, analogs of leucine enkephalin have been synthesized, such as trans-4-hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine, where the N-terminal tyrosine is replaced, and peptides with modified sequences where the native glycylglycyl segment is replaced by an ω-amino acid residue .
Molecular Structure Analysis
The molecular structure of leucine enkephalin has been extensively studied through crystallography. The crystal structure reveals an extended peptide backbone with side chains arranged above and below the plane of the backbone. In one form, four independent enkephalin molecules are present in the asymmetric unit, suggesting an extended conformation that may model enkephalin binding to opiate μ-receptors . Another study found a tightly folded molecular conformation with two fused βIII- and βI- turns, which suggests a conformation required for recognition by μ-receptor sites . Additionally, a new crystal form of leucine-enkephalin dimer monohydrate has been determined, showing an extended antiparallel beta-pleated sheet structure .
Chemical Reactions Analysis
Leucine enkephalin and its analogs have been involved in various chemical reactions to study their biological properties and to enhance their synthesis. For instance, the synthesis of ω-amino acid peptides related to leucine enkephalin involved intramolecular cyclization reactions . Moreover, methods for introducing thioamide bonds into the peptide backbone have been developed, leading to the synthesis of monothio analogues of leucine enkephalin .
Physical and Chemical Properties Analysis
The physical and chemical properties of leucine enkephalin are closely related to its structure and biological activity. The peptide's ability to interact with hepatic enzymes and affect carbohydrate metabolism indicates its significant role in physiological processes . The crystallization studies provide insights into the peptide's conformational stability and potential interactions with receptor sites . The synthesis of labeled analogs with high specific activity also highlights the chemical versatility and the potential for leucine enkephalin to be used in various research applications .
Scientific Research Applications
Structural Analysis : The crystal structure of leucine-enkephalin reveals extended peptide backbones, providing insights into its potential binding to opiate μ-receptors (Camerman et al., 1983).
Metabolism Studies : Research on the metabolism of leucine-enkephalin in brain microvessel endothelial cells (BMEC) shows it undergoes hydrolysis, suggesting its interactions primarily with aminopeptidases and angiotensin-converting enzyme (Thompson & Audus, 1994).
Mass Spectrometry Applications : Leucine enkephalin serves as a standard compound for testing mass spectrometry instruments, with detailed studies on its fragmentation processes and energetics (Sztáray et al., 2011).
Conformational Studies : Analyses using synthetic analogues of leucine-enkephalin, assayed for activity and binding to opiate receptors, help understand its conformations and interactions (Beddell et al., 1977).
Neuromodulatory Actions : Studies on mouse spinal neurons suggest that leucine-enkephalin has neuromodulatory actions distinct from conventional neurotransmitters (Barker et al., 1978).
Immunohistochemical Studies : Leucine-enkephalin's distribution in the rat nervous system has been mapped using immunofluorescence histochemistry, revealing networks in brainstem nuclei and limbic forebrain (Elde et al., 1976).
Blood-Brain Barrier Uptake : Leucine-enkephalin's uptake at the luminal side of the blood-brain barrier has been characterized, demonstrating its transport kinetics and suggesting specific mechanisms for peptide entry into the brain (Zlokovic et al., 1989).
Nose-to-Brain Delivery : Evaluations of leucine-enkephalin loaded nanoparticles for nose-to-brain delivery highlight its potential for non-addictive opioid analgesic activity in pain management (Kumar et al., 2013).
Nasal Absorption Mechanisms : Investigations into nasal absorption of leucine enkephalin in rats reveal insights into its hydrolysis and permeation processes, with implications for drug delivery strategies (Faraj et al., 1990).
Subcellular Opioid Activity : Studies on the subcellular distribution of leucine- and methionine-enkephalin in rat brain have helped understand their role in opioid activity and receptor interactions (Osborne et al., 1978).
Safety And Hazards
Leucine enkephalin should not be used for food, drug, pesticide or biocidal product use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .
Future Directions
Substitution at the Phe 4 position of Leu 5 -enkephalin has been explored for its ability to modulate receptor function and selectivity . These favorable substitutions at the meta-position of Phe 4 may be combined with other modifications to Leu 5 -enkephalin to deliver improved agonists with finely tuned potency, selectivity, bias and drug-like properties . Dual enkephalinase inhibitors (DENKIs) are pain medications that indirectly activate opioid receptors and can be used as an alternative to traditional opioids .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLZCHNOLZSCCA-VABKMULXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905127 | |
Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Enkephalin L | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Leucine enkephalin | |
CAS RN |
58822-25-6, 59141-40-1, 14-18-6 | |
Record name | Enkephalin, leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enkephalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059141401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEUCINE ENKEPHALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI01R707R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Enkephalin L | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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